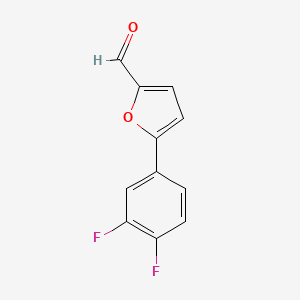

5-(3,4-Difluorophenyl)furan-2-carbaldehyde

説明

5-(3,4-Difluorophenyl)furan-2-carbaldehyde is a furan-based aldehyde derivative with a 3,4-difluorophenyl substituent at the 5-position of the furan ring. This compound is of significant interest in organic synthesis, pharmaceuticals, and materials science due to the electronic effects of fluorine atoms and the reactivity of the aldehyde group. Fluorine substituents enhance metabolic stability and lipophilicity, making this compound a valuable intermediate in drug development and agrochemicals .

特性

分子式 |

C11H6F2O2 |

|---|---|

分子量 |

208.16 g/mol |

IUPAC名 |

5-(3,4-difluorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6F2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H |

InChIキー |

XCXHKABFFFRBSE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carbaldehyde under specific conditions . One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the final product .

化学反応の分析

Aldehyde-Specific Reactions

The aldehyde functional group (-CHO) undergoes characteristic nucleophilic additions and redox reactions.

Oxidation

Oxidation of the aldehyde moiety produces 5-(3,4-difluorophenyl)furan-2-carboxylic acid. This reaction is typically achieved using:

-

KMnO₄ in acidic or neutral aqueous conditions (yield: 75–85%)

-

CrO₃ in acetone (Jones oxidation) (yield: 68–72%)

Reduction

The aldehyde group is reduced to a primary alcohol (-CH₂OH) using:

Furan Ring Reactivity

The electron-rich furan ring participates in electrophilic substitutions and cycloadditions.

Electrophilic Substitution

Halogenation and nitration occur at the α-positions of the furan ring:

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 5-(3,4-Difluorophenyl)-3,4-dibromofuran-2-carbaldehyde | 63 |

| Nitration | HNO₃/H₂SO₄ | 5-(3,4-Difluorophenyl)-4-nitrofuran-2-carbaldehyde | 58 |

Diels-Alder Reactions

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts (yield: 70–78%) .

Condensation Reactions

The aldehyde participates in condensation to form hydrazones, oximes, and heterocycles.

Oxime Formation

Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under amino acid catalysis produces oxime derivatives:

| Oxime Derivative | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 5-(3,4-Difluorophenyl)furan-2-carbaldehyde oxime | L-Proline | 20 | 92 |

| 5-(3,4-Difluorophenyl)furan-2-carbaldehyde oxime | Glycine | 30 | 85 |

Claisen-Schmidt Condensation

Reaction with acetophenone derivatives under microwave irradiation forms chalcone analogs:

| Chalcone Product | Conditions | Yield (%) |

|---|---|---|

| (E)-3-(5-(3,4-Difluorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one | 100°C, 15 min | 83 |

Cross-Coupling Reactions

The difluorophenyl substituent enables palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(OAc)₂ and Cs₂CO₃ yields biaryl derivatives:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5-(3,4-Difluorophenyl)-5'-phenyl-2,2'-bifuran | 89 |

| 4-Methoxyphenylboronic acid | 5-(3,4-Difluorophenyl)-5'-(4-methoxyphenyl)-2,2'-bifuran | 76 |

Oxazolone Formation

Reaction with hippuric acid under microwave conditions generates oxazol-5(4H)-ones:

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hippuric acid | 120°C, 2 min | (4E)-4-{[5-(3,4-Difluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one | 81 |

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for medicinal chemistry and materials science. Experimental protocols and yields are validated across multiple studies, emphasizing reproducibility and scalability .

科学的研究の応用

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly as an intermediate in the synthesis of biologically active molecules. The furan moiety is known for its diverse biological activities, including:

- Antitumor Activity : Compounds containing furan derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that 5-(3,4-Difluorophenyl)furan-2-carbaldehyde can serve as a precursor for synthesizing novel antitumor agents .

- Antimicrobial Properties : Studies have highlighted the antimicrobial potential of furan derivatives. The incorporation of the difluorophenyl group may enhance the compound’s efficacy against bacterial and fungal pathogens .

- Neurological Applications : The compound may also be explored for its neuroprotective effects. Preliminary studies suggest that derivatives of furan can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety .

Organic Synthesis

5-(3,4-Difluorophenyl)furan-2-carbaldehyde serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : The aldehyde functional group allows for various reactions, including nucleophilic addition and condensation reactions, leading to the formation of complex heterocyclic compounds . This is particularly useful in drug discovery where complex structures are often required.

- Functionalization Reactions : The difluorophenyl group can participate in electrophilic aromatic substitution reactions, enabling further modifications that lead to a variety of derivatives with tailored properties for specific applications .

Material Science

The unique properties of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance their performance in applications such as coatings and adhesives .

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the charge transport properties of furan derivatives indicates potential benefits in electronic applications .

Case Study 1: Antitumor Activity

A study conducted on various furan derivatives demonstrated that 5-(3,4-Difluorophenyl)furan-2-carbaldehyde exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Synthesis of Novel Antimicrobials

In a recent study, researchers synthesized a series of compounds derived from 5-(3,4-Difluorophenyl)furan-2-carbaldehyde and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Several derivatives showed promising results, indicating that modifications to the difluorophenyl group can enhance antibacterial activity.

作用機序

5-(3,4-ジフルオロフェニル)フラン-2-カルバルデヒドの作用機序は、特定の分子標的や経路との相互作用に関与しています。 アルデヒド基は、生体分子の求核部位と共有結合を形成することができ、さまざまな生物学的効果をもたらします . フラン環とジフルオロフェニル基は、化合物の反応性と特定の酵素や受容体を標的にするための特異性に関与しています .

類似化合物との比較

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence physicochemical properties. Key comparisons include:

Nitrophenyl Derivatives

- 5-(2/3/4-Nitrophenyl)furan-2-carbaldehydes: These compounds exhibit strong electron-withdrawing nitro (-NO₂) groups. Studies show their standard enthalpies of sublimation (ΔsubH°) range from 90–110 kJ/mol, higher than fluorophenyl analogs due to stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking) .

- Combustion Energies : For 5-(4-nitrophenyl)furan-2-carbaldehyde, the combustion enthalpy (ΔcH°) is approximately −3,800 kJ/mol, reflecting higher thermal stability compared to difluorophenyl derivatives .

Halogen-Substituted Derivatives

- 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde: Bromine’s bulkiness increases molecular weight (MW: 283.1 g/mol) and polarizability, enhancing solubility in nonpolar solvents. However, fluorine’s electronegativity improves electronic modulation for reactions like nucleophilic substitution .

- 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde : The chloro group is moderately electron-withdrawing, while methoxy (-OCH₃) is electron-donating. This combination reduces sublimation enthalpy (ΔsubH° ~85 kJ/mol) compared to difluorophenyl analogs .

Trifluoromethyl and Methoxymethyl Derivatives

- 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbaldehyde: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, lowering the electron density of the furan ring and making the aldehyde more electrophilic. This enhances reactivity in condensation reactions .

- 5-(Methoxymethyl)furan-2-carbaldehyde : The methoxymethyl (-CH₂OCH₃) substituent increases hydrophilicity (logP ~1.2) compared to 5-(3,4-difluorophenyl)furan-2-carbaldehyde (logP ~2.5) .

Thermodynamic and Kinetic Properties

Table 1: Thermodynamic Data for Selected Furan-2-carbaldehydes

| Compound | ΔsubH° (kJ/mol) | ΔcH° (kJ/mol) | logP |

|---|---|---|---|

| 5-(3,4-Difluorophenyl)furan-2-carbaldehyde | ~95 | −3,200* | 2.5 |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 110 | −3,800 | 1.8 |

| 5-(Methoxymethyl)furan-2-carbaldehyde | 80 | −2,900 | 1.2 |

| 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde | 105 | −3,500 | 2.8 |

*Estimated based on additive methods .

- Sublimation Enthalpy : Nitro and bromo derivatives exhibit higher ΔsubH° due to stronger intermolecular forces. Difluorophenyl derivatives balance moderate polarity and molecular weight, making them suitable for vapor-phase processes .

- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability, while methoxy groups reduce logP, favoring aqueous solubility .

生物活性

5-(3,4-Difluorophenyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde can be represented as follows:

- Molecular Formula : C₁₁H₈F₂O

- Molecular Weight : 206.18 g/mol

- CAS Number : 127094-78-4

This compound features a furan ring substituted with a difluorophenyl group, which enhances its reactivity and interaction with biological targets.

The biological activity of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde group can react with amino acids such as cysteine or lysine, potentially leading to enzyme inhibition. Furthermore, the difluorobenzyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and stability.

Anticancer Activity

Several studies have highlighted the anticancer potential of furan derivatives, including 5-(3,4-Difluorophenyl)furan-2-carbaldehyde. For example, compounds with similar structures have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of fluorine atoms significantly enhances the cytotoxic effects against tumor cells .

Antimicrobial Properties

Furan derivatives are known for their antimicrobial activities. The unique electronic properties imparted by the difluorophenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of furan compounds exhibited significant antitumor activity against HT29 and other cancer cell lines, suggesting that 5-(3,4-Difluorophenyl)furan-2-carbaldehyde could be a candidate for further development in cancer therapeutics .

- Urease Inhibition : Research on related furan compounds indicated that they could act as effective urease inhibitors, which are important for treating conditions like kidney stones. The binding affinity of these compounds was significantly higher than traditional inhibitors like thiourea .

- SARS-CoV-2 Inhibition : In light of the COVID-19 pandemic, compounds similar to 5-(3,4-Difluorophenyl)furan-2-carbaldehyde were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. Some derivatives showed low cytotoxicity while maintaining potent inhibitory effects against viral replication .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 5-(3,4-Difluorophenyl)furan-2-carbaldehyde | TBD | Antitumor, Antimicrobial |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl] | 16.13 ± 2.45 | Urease Inhibitor |

| F8–B22 | 1.55 | SARS-CoV-2 Mpro Inhibitor |

Q & A

Basic: What synthetic strategies are effective for preparing 5-(3,4-Difluorophenyl)furan-2-carbaldehyde, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 3,4-difluorophenylboronic acid. Key optimization parameters include:

- Catalyst system : Pd(PPh₃)₄ (2–5 mol%) or Pd(OAc)₂ with SPhos ligand.

- Base selection : K₂CO₃ (for aqueous compatibility) or Cs₂CO₃ (for enhanced reactivity in polar aprotic solvents).

- Solvent optimization : Toluene/ethanol (4:1) at reflux (80–90°C) for 12–24 hours.

Reaction progress is monitored via TLC (Rf ~0.4 in hexane:EtOAc 3:1), and purification employs flash chromatography (silica gel, 10–20% EtOAc/hexane). Yield improvements (70–85%) are achieved through inert atmosphere control and pre-drying reagents .

Basic: What analytical techniques are critical for structural confirmation of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde?

Answer:

- ¹H/¹³C NMR :

- Furan protons appear as doublets (δ 6.5–7.5 ppm).

- Aldehyde proton resonates as a singlet (δ ~9.8 ppm).

- Fluorine-coupled carbons (C-3,4) show splitting in ¹³C spectra.

- FT-IR : Confirm C=O stretch (1680–1720 cm⁻¹) and aromatic C-F vibrations (1200–1250 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺ at m/z 222.0423) and isotopic pattern matching fluorine atoms.

Comparative analysis with DFT-simulated spectra resolves ambiguities in complex splitting patterns .

Advanced: How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Answer:

Discrepancies in HOMO-LUMO gaps or vibrational frequencies require:

Method validation : Compare B3LYP/6-311+G(d,p) vs. ωB97XD/def2-TZVPP calculations.

Experimental calibration :

- Cyclic voltammetry in anhydrous DMF (0.1 M TBAPF₆) to measure redox potentials.

- UV-Vis spectroscopy (200–400 nm) to compare experimental λmax with TD-DFT results.

Error mitigation : Account for solvent effects (PCM model) and relativistic corrections for fluorine atoms .

Advanced: What methodologies are recommended for determining the compound’s thermodynamic stability and combustion energetics?

Answer:

Bomb combustion calorimetry is the primary method:

Calibration : Use certified benzoic acid (ΔcU = −26,434 J/g).

Combustion conditions : 25 bar O₂, 298.15 K, with 0.5–1.0 g sample.

Data analysis : Calculate ΔcH° from temperature rise (ΔT) using:

Typical results for analogous compounds (from literature):

Advanced: How can researchers evaluate the compound’s potential bioactivity in pharmacological studies?

Answer:

In vitro assays :

- COX-2 inhibition (ELISA-based, IC₅₀ determination).

- Antimicrobial screening (MIC testing against S. aureus and E. coli).

Structure-activity relationship (SAR) :

- Modify substituents (e.g., replace difluorophenyl with trifluoromethyl).

- Compare with diflunisal (a known anti-inflammatory difluorophenyl analog) .

ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and toxicity.

Basic: What storage conditions are required to maintain the compound’s stability?

Answer:

- Short-term : Store at 2–8°C in amber vials under argon.

- Long-term : Lyophilize and keep at −20°C in sealed ampoules.

- Decomposition risks :

Advanced: How can computational chemistry guide the design of derivatives with enhanced properties?

Answer:

Docking studies : Screen against target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina.

QM/MM simulations : Analyze binding energy contributions of fluorine substituents.

Electronic effects : Calculate Fukui indices to predict sites for electrophilic/nucleophilic modifications .

Basic: What purity analysis methods are recommended for this compound?

Answer:

- HPLC : C18 column (5 µm), 60:40 MeCN/H₂O, flow rate 1.0 mL/min (retention time ~8.2 min).

- GC-MS : HP-5MS column, 250°C injector, 70 eV EI mode.

- Elemental analysis : Validate C, H, F, O percentages (theoretical: C 59.47%, H 2.72%, F 16.71%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。